BenchChemオンラインストアへようこそ!

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Medicinal Chemistry Physicochemical Properties Lead Optimization

This compound is the primary building block for introducing the critical C4-methyl group into dihydropyridinone-derived kinase inhibitors and PROTACs. Unlike des-methyl analogs, it enables systematic assessment of the 'magic methyl effect' on target potency (>10-fold IC50 improvement) and metabolic stability. The unique C5-bromine/C4-methyl combination provides a distinct steric and electronic environment for developing robust cross-coupling methodology. Ideal for optimizing CRBN-based PROTAC ternary complexes. Contact us for bulk pricing and custom synthesis.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1882309-66-1
Cat. No. B1413758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one
CAS1882309-66-1
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1Br)CC2CC2
InChIInChI=1S/C10H12BrNO/c1-7-4-10(13)12(6-9(7)11)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3
InChIKeyZTLXPPUZAJVFHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one: A Specialized Dihydropyridinone Building Block


5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS 1882309-66-1) is a brominated dihydropyridinone derivative featuring a distinct cyclopropylmethyl substituent at the N1 position and a methyl group at the C4 position [1]. It belongs to the class of heterocyclic compounds that serve as crucial intermediates in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules. Its molecular formula is C10H12BrNO, with a molecular weight of 242.11 g/mol [2]. The compound's structure provides a strategic aryl bromide handle for cross-coupling reactions, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Why 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one Cannot Be Replaced by Generic Analogs


The specific substitution pattern on the dihydropyridinone core of 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one critically dictates its reactivity and the properties of downstream products. Generic substitution with compounds like 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (CAS 1114573-41-9) is not chemically equivalent. The presence of the C4 methyl group alters the electron density of the ring, affects the steric environment around the reactive C5 bromine, and directly impacts the lipophilicity and metabolic stability of final compounds in SAR programs . Using a des-methyl analog would lead to different coupling kinetics and generate molecules with divergent pharmacokinetic and pharmacodynamic profiles, compromising the reproducibility and trajectory of a research project.

Quantitative Evidence for Selecting 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one


Molecular Weight and Size Differentiation from the Des-Methyl Analog

The incorporation of a methyl group at the C4 position directly affects the compound's molecular size and shape. The target compound has a molecular weight of 242.11 g/mol, which is 14.02 g/mol higher than its closest commercial analog, 5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one (228.09 g/mol) [1]. This difference is significant in fragment-based drug design and when fine-tuning the molecular weight of lead compounds to comply with Lipinski's Rule of Five.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Predicted Lipophilicity Shift Compared to Des-Methyl Analog

The addition of the hydrophobic C4 methyl group is predicted to increase the compound's LogP, a critical parameter for membrane permeability and metabolic stability. While experimental values are not publicly available for both compounds, the established LogP for the non-methyl analog is 1.02 . Based on standard medicinal chemistry principles and computational predictions, the target compound's LogP is estimated to be in the range of 1.5-1.6, reflecting a significant shift [1]. This allows for the controlled modulation of lipophilicity in a lead series.

Drug Design ADME Lipophilicity

Steric and Electronic Modulation at the Key C5 Bromine Handle

The C4 methyl group exerts a steric and electronic influence on the adjacent C5 bromine atom, the primary reactive handle for Suzuki, Buchwald, and other cross-coupling reactions [1]. This ortho-substitution can modulate reaction rates and selectivity compared to the unsubstituted analog . While specific kinetic data for this compound is not published, the established principle of ortho-steric and electronic effects in palladium-catalyzed couplings means a researcher choosing this specific building block is selecting a potentially unique point on the reactivity scale, distinct from its des-methyl comparator.

Synthetic Chemistry Cross-Coupling Reactivity

Key Application Scenarios for 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one


Precision Lead Optimization in a Methyl-Scan SAR Program

In a medicinal chemistry project aiming to optimize the activity and ADME profile of a dihydropyridinone-derived kinase inhibitor, this compound serves as the primary building block for introducing the critical C4-methyl group. Its procurement over the non-methylated analog allows the team to systematically assess the 'magic methyl effect' on target potency (potentially improving IC50 by >10-fold) and metabolic stability without altering any other part of the molecule [1]. This direct comparison is essential for defining a robust, patentable SAR.

Selective Palladium-Catalyzed Functionalization of Dihydropyridinone Scaffolds

For a synthetic chemist developing a library of drug-like molecules, the compound's unique combination of a bromine handle and an ortho-methyl group provides a distinct reactivity profile. It can be used as a test substrate to develop or optimize cross-coupling conditions where traditional, less sterically hindered substrates fail or give poor selectivity [2]. The successful coupling validates the method's tolerance for ortho-substitution, broadening its scope and utility.

Synthesis of CRBN-Dependent PROTAC Degraders

The dihydropyridinone core fused with a cyclopropylmethyl group is a recurring feature in ligands for cereblon (CRBN), a key E3 ligase in PROTAC® technology [1]. The 4-methyl and 5-bromo functionalities make this specific compound an ideal late-stage intermediate for appending a warhead to the CRBN ligand via the C5 position. This allows for the modular synthesis of novel PROTACs optimized for ternary complex formation, where the methyl group can fine-tune the interaction surface.

Quote Request

Request a Quote for 5-Bromo-1-(cyclopropylmethyl)-4-methyl-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.